molecular formula C14H8ClF4NO B256990 N-(3-chloro-4-fluorophenyl)-2-(trifluoromethyl)benzamide

N-(3-chloro-4-fluorophenyl)-2-(trifluoromethyl)benzamide

Cat. No. B256990
M. Wt: 317.66 g/mol
InChI Key: LVAXFIMOLDZEGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-2-(trifluoromethyl)benzamide, also known as CFTR(inh)-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first identified as a potent inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel activity in 2003 and has since been studied for its potential use in treating cystic fibrosis (CF) and other diseases related to CFTR dysfunction.

Mechanism of Action

N-(3-chloro-4-fluorophenyl)-2-(trifluoromethyl)benzamide(inh)-172 acts as a competitive inhibitor of N-(3-chloro-4-fluorophenyl)-2-(trifluoromethyl)benzamide chloride channel activity by binding to the regulatory domain of the N-(3-chloro-4-fluorophenyl)-2-(trifluoromethyl)benzamide protein. This binding prevents the opening of the chloride channel, thereby reducing the amount of chloride ions transported across the cell membrane.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-2-(trifluoromethyl)benzamide(inh)-172 has been shown to have a significant impact on chloride transport and fluid secretion in various tissues, including the respiratory and digestive systems. In CF patients, N-(3-chloro-4-fluorophenyl)-2-(trifluoromethyl)benzamide dysfunction leads to a decrease in chloride transport and fluid secretion, resulting in thickened mucus and impaired organ function. N-(3-chloro-4-fluorophenyl)-2-(trifluoromethyl)benzamide(inh)-172 has been shown to restore chloride transport and fluid secretion in CF tissues, leading to improved organ function.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-fluorophenyl)-2-(trifluoromethyl)benzamide(inh)-172 has several advantages for lab experiments, including its high potency and specificity for N-(3-chloro-4-fluorophenyl)-2-(trifluoromethyl)benzamide chloride channel inhibition. However, it also has some limitations, such as its relatively short half-life and potential off-target effects.

Future Directions

There are several future directions for research on N-(3-chloro-4-fluorophenyl)-2-(trifluoromethyl)benzamide(inh)-172, including:
1. Development of more potent and selective N-(3-chloro-4-fluorophenyl)-2-(trifluoromethyl)benzamide inhibitors for improved therapeutic efficacy.
2. Investigation of the potential use of N-(3-chloro-4-fluorophenyl)-2-(trifluoromethyl)benzamide(inh)-172 in combination with other CF therapies for enhanced therapeutic outcomes.
3. Exploration of the potential use of N-(3-chloro-4-fluorophenyl)-2-(trifluoromethyl)benzamide(inh)-172 in other diseases related to N-(3-chloro-4-fluorophenyl)-2-(trifluoromethyl)benzamide dysfunction, such as chronic obstructive pulmonary disease (COPD) and bronchiectasis.
4. Further studies on the mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(trifluoromethyl)benzamide(inh)-172 and its impact on cellular and molecular pathways involved in N-(3-chloro-4-fluorophenyl)-2-(trifluoromethyl)benzamide dysfunction.
In conclusion, N-(3-chloro-4-fluorophenyl)-2-(trifluoromethyl)benzamide(inh)-172 is a small molecule inhibitor that has shown promising potential for the treatment of CF and other diseases related to N-(3-chloro-4-fluorophenyl)-2-(trifluoromethyl)benzamide dysfunction. Its high potency and specificity for N-(3-chloro-4-fluorophenyl)-2-(trifluoromethyl)benzamide chloride channel inhibition make it a valuable tool for lab experiments and further research.

Synthesis Methods

The synthesis of N-(3-chloro-4-fluorophenyl)-2-(trifluoromethyl)benzamide(inh)-172 involves the reaction of 3-chloro-4-fluoroaniline with 2-(trifluoromethyl)benzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified by column chromatography to obtain N-(3-chloro-4-fluorophenyl)-2-(trifluoromethyl)benzamide(inh)-172 in high purity.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-(trifluoromethyl)benzamide(inh)-172 has been extensively studied for its potential therapeutic applications in treating CF and other diseases related to N-(3-chloro-4-fluorophenyl)-2-(trifluoromethyl)benzamide dysfunction. CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems, and is caused by mutations in the N-(3-chloro-4-fluorophenyl)-2-(trifluoromethyl)benzamide gene that encodes for the N-(3-chloro-4-fluorophenyl)-2-(trifluoromethyl)benzamide protein. N-(3-chloro-4-fluorophenyl)-2-(trifluoromethyl)benzamide(inh)-172 has been shown to be a potent inhibitor of N-(3-chloro-4-fluorophenyl)-2-(trifluoromethyl)benzamide chloride channel activity and has therefore been studied for its potential to correct N-(3-chloro-4-fluorophenyl)-2-(trifluoromethyl)benzamide dysfunction in CF patients.

properties

Product Name

N-(3-chloro-4-fluorophenyl)-2-(trifluoromethyl)benzamide

Molecular Formula

C14H8ClF4NO

Molecular Weight

317.66 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C14H8ClF4NO/c15-11-7-8(5-6-12(11)16)20-13(21)9-3-1-2-4-10(9)14(17,18)19/h1-7H,(H,20,21)

InChI Key

LVAXFIMOLDZEGN-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.